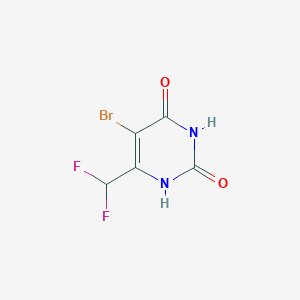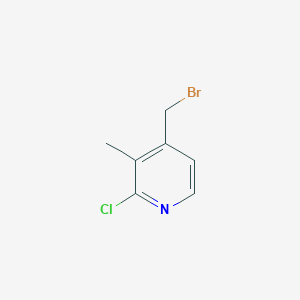
(2S,3S,4R,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4R,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal is a complex organic compound that belongs to the class of hexoses It is characterized by the presence of multiple benzyloxy groups and a hydroxyl group attached to a hexanal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal typically involves the protection of hydroxyl groups in a hexose molecule followed by selective deprotection and functionalization. One common method includes the protection of the hydroxyl groups using benzyl groups, followed by selective deprotection to introduce the desired functional groups . The reaction conditions often involve the use of protecting groups such as benzyl chloride in the presence of a base like sodium hydride, followed by deprotection using hydrogenation with palladium on carbon (Pd/C) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced purification techniques such as chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S,4R,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzyloxy-substituted carboxylic acids, while reduction of the aldehyde group can yield benzyloxy-substituted primary alcohols .
Wissenschaftliche Forschungsanwendungen
(2S,3S,4R,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including glycosidase inhibitors.
Medicine: It is involved in the development of therapeutic agents for diseases such as diabetes and lysosomal storage disorders.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S,3S,4R,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal involves its interaction with specific molecular targets and pathways. For instance, as a glycosidase inhibitor, it mimics the transition state of glycosidase substrates, thereby inhibiting the enzyme’s activity. This inhibition can lead to therapeutic effects in conditions where glycosidase activity is detrimental .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
- (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal
- (1R,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)-cyclopentane-1,2,3-triol
Uniqueness
What sets (2S,3S,4R,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal apart from similar compounds is its specific configuration and the presence of multiple benzyloxy groups, which provide unique reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring precise molecular interactions .
Eigenschaften
Molekularformel |
C34H36O6 |
|---|---|
Molekulargewicht |
540.6 g/mol |
IUPAC-Name |
(2S,3S,4R,5R)-5-hydroxy-2,3,4,6-tetrakis(phenylmethoxy)hexanal |
InChI |
InChI=1S/C34H36O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-21,31-34,36H,22-26H2/t31-,32-,33-,34-/m1/s1 |
InChI-Schlüssel |
OUHUDRYCYOSXDI-YFRBGRBWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC[C@H]([C@H]([C@@H]([C@@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Kanonische SMILES |
C1=CC=C(C=C1)COCC(C(C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-[1,3]oxazolo[4,5-c]pyridin-2-amine](/img/structure/B13014198.png)
![1-methyl-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B13014202.png)



![7,7-Difluoro-2-azaspiro[4.5]decane](/img/structure/B13014226.png)

![3'-Chloro-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13014231.png)




![tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13014285.png)

